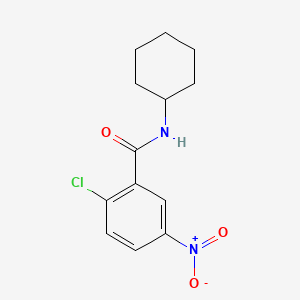

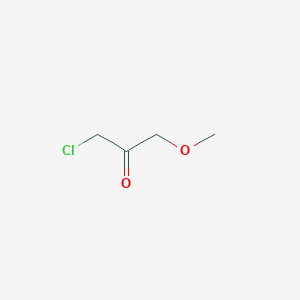

![molecular formula C19H19N3O2S B2585130 (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide CAS No. 1198071-13-4](/img/structure/B2585130.png)

(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for the requested compound was not found in the available resources.Scientific Research Applications

Synthesis and Biological Activities : A series of derivatives similar to the compound were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, one of the compounds showed promising results in anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, a well-known drug (Küçükgüzel et al., 2013).

Antimicrobial Activity : Another study focused on the synthesis and antimicrobial activity of similar compounds, exploring their effectiveness against various bacteria and fungi (Sarvaiya et al., 2019).

Chemical Genetics in Plant Biology : One study identified small molecules with ethylene-like biological activity in Arabidopsis, a model organism in plant biology. The research highlighted the potential of these compounds in understanding plant growth and development processes (Oh et al., 2017).

Cyclooxygenase Inhibition : A sulfonamide-containing derivative was investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This study contributed to the development of new therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Carbonic Anhydrase Inhibition : Research on similar compounds revealed their potential as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. These findings could be useful for developing new drugs for conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

Biochemical Sensing and Imaging : A novel fluorescent probe based on a pyrazoline derivative was developed for detecting glutathione, a critical antioxidant in biological systems. This probe was used for fluorescent imaging of cellular glutathione and in serum, demonstrating its potential in biomedical research and diagnostics (Wang et al., 2013).

Mechanism of Action

Target of Action

The target of a drug is the molecule in the body with which the drug interacts to exert its effects. For example, the target of the drug Ondansetron is the serotonin receptor subtype, 5-HT3 .

Mode of Action

This refers to how a drug interacts with its target to produce a therapeutic effect. For instance, Ondansetron, a selective 5-HT3 receptor antagonist, blocks serotonin, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone .

Biochemical Pathways

These are the series of chemical reactions that the drug undergoes in the body. For example, Ondansetron is extensively metabolized in the liver via hydroxylation, followed by glucuronide or sulfate conjugation .

Pharmacokinetics

This refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). For example, Ondansetron is absorbed orally, distributed in the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

This is the effect that the drug has at the molecular and cellular level. For instance, the blockade of serotonin receptors by Ondansetron prevents nausea and vomiting .

properties

IUPAC Name |

(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-25(24,14-11-17-7-2-1-3-8-17)21-15-18-9-4-5-10-19(18)16-22-13-6-12-20-22/h1-14,21H,15-16H2/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUINTGQZLFXXCQ-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2585048.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2585050.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethylimidazole](/img/structure/B2585053.png)

![4-tert-butyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2585057.png)

![4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2585060.png)

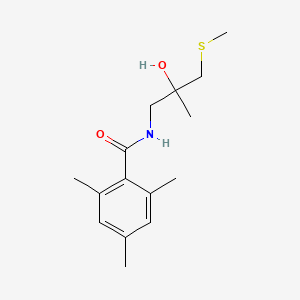

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2585063.png)

![3-(4-bromobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585066.png)

![4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2585070.png)